Divaplon

Electrophysiology GABA A Receptor Subtypes Partial Agonism

Select Divaplon to leverage its unique partial agonism at GABA A receptors—specifically α3/α5 subtypes—yielding anxiolytic and anticonvulsant effects free from the sedation of full agonists. With an EC50 of 2 nM at α5β2γ2 and a defined behavioral profile, it is an essential comparator for next-generation countermeasures. Ideal for cognitive, anxiety, and seizure research where functional selectivity is paramount.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 90808-12-1
Cat. No. B1670791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivaplon
CAS90808-12-1
Synonyms2-benzoyl-6-ethyl-7-methoxy-5-methylimidazol(1,2-a)pyrimidine
divaplon
RU 32698
RU-32698
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C
InChIInChI=1S/C17H17N3O2/c1-4-13-11(2)20-10-14(18-17(20)19-16(13)22-3)15(21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3
InChIKeyNRJVHCSYLGLURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Divaplon (CAS 90808-12-1): A Quantitatively Differentiated GABA A Partial Agonist for Preclinical Selection


Divaplon (RU-32698, CAS 90808-12-1) is a nonbenzodiazepine, imidazopyrimidine-derived anxiolytic and anticonvulsant that functions as a partial agonist at the benzodiazepine recognition site of the GABA A receptor [1]. Unlike traditional full agonist benzodiazepines, Divaplon is characterized by its markedly lower intrinsic efficacy at GABA A receptor subtypes, a property directly linked to its non-sedating behavioral profile observed in preclinical models [2]. This compound serves as a critical research tool for dissecting the functional consequences of partial agonism at specific GABA A receptor isoforms, particularly those containing the alpha3 or alpha5 subunit.

Divaplon vs. Benzodiazepine Receptor Ligands: Why Direct Substitution is Scientifically Inappropriate


Generic substitution among GABA A receptor ligands is not scientifically valid due to the profound functional divergence arising from differences in intrinsic efficacy and receptor subtype selectivity. Divaplon, as a partial agonist, exhibits a maximum potentiation of GABA-mediated chloride currents that is only 21-28% of that achieved by the full agonist flunitrazepam at recombinant receptors [1]. This contrasts sharply with other compounds in its class; for instance, the partial agonist bretazenil displays higher relative efficacy (35-58%), while abecarnil behaves as a full agonist at alpha3-containing receptors but as a partial agonist at alpha5-containing subtypes [1]. These molecular-level differences translate into distinct in vivo profiles, where Divaplon's specific partial agonism is linked to its ability to produce anxiolytic-like effects without concomitant sedation or motor impairment, a separation not reliably observed with full agonists or partial agonists with higher intrinsic activity [2]. Therefore, selecting Divaplon is not a matter of procuring a generic GABAergic agent but of targeting a specific, quantifiable molecular and behavioral signature.

Quantitative Differentiation of Divaplon (CAS 90808-12-1): Head-to-Head Evidence Against Key Comparators


Divaplon Exhibits Lower Intrinsic Efficacy than Bretazenil and Abecarnil at GABA A Receptors

In a direct head-to-head comparison using whole-cell patch-clamp electrophysiology on recombinant GABA A receptors (α3β2γ2 and α5β2γ2 subtypes) expressed in mammalian cells, the maximum potentiation of GABA-induced chloride currents by Divaplon was significantly lower than that of the full agonist flunitrazepam and the partial agonist bretazenil [1]. Specifically, Divaplon's maximal response at the α3β2γ2 subtype was only 28 ± 5% of the flunitrazepam control, compared to bretazenil's 58 ± 7% and abecarnil's 100% (full agonism). At the α5β2γ2 subtype, Divaplon's response was 21 ± 9% of flunitrazepam, whereas bretazenil achieved 35 ± 11% and abecarnil 52 ± 14% [1].

Electrophysiology GABA A Receptor Subtypes Partial Agonism

Divaplon Demonstrates a Unique Behavioral Profile in Conditioned Fear Acquisition Compared to Imidazenil and Bretazenil

In a standardized mouse model of conditioned fear (passive avoidance), Divaplon produced a clear, dose-dependent disruption of learning across a broad dose range (1-60 mg/kg, i.p.) without altering exploratory behavior, indicating a lack of sedation [1]. This profile was distinct from comparators. Imidazenil, while potent, showed sedative effects at the high effective dose (1.0 mg/kg), as evidenced by decreased exploratory activity. Bretazenil, across a 0.1-10 mg/kg dose range, failed to produce any statistically significant disruption of fear acquisition in this study [1].

Behavioral Pharmacology Anxiolytic Screening Passive Avoidance

Divaplon's GABA A Receptor Subtype Affinity: A Distinct Profile at α5β2γ2 vs. α3β2γ2

Functional assays reveal Divaplon exhibits significantly higher potency at the α5β2γ2 receptor subtype (EC50 = 2 nM) compared to the α3β2γ2 subtype (EC50 = 31 nM) [1]. This represents a 15.5-fold difference in functional potency. While cross-study comparisons suggest other partial agonists like bretazenil also show subtype preference, Divaplon's specific EC50 values provide a well-defined quantitative benchmark for its activation profile at these clinically relevant isoforms. The α5-containing receptors, in particular, are of significant interest for their role in cognition and learning.

Receptor Pharmacology Binding Affinity Subtype Selectivity

Divaplon is Cited as a Candidate for Organophosphate Exposure, Distinct from Primary Anxiolytics

Unlike many GABAergic compounds developed solely for psychiatric indications, Divaplon is specifically cited in a patent (US 20110245275) as a pyrazolopyrimidine candidate for the treatment of organophosphate exposure to prevent morbidity [1]. This application leverages its anticonvulsant properties in a context where traditional benzodiazepines like diazepam are a standard of care but may be associated with significant sedation. The patent lists Divaplon alongside other pyrazolopyrimidines such as ocinaplon, zaleplon, and indiplon, underscoring a shared structural and pharmacological basis for this specific therapeutic niche [1].

Toxicology Organophosphate Neuroprotection

Defined Research Applications for Divaplon (CAS 90808-12-1) Based on Empirical Evidence


Dissecting GABA A Subtype-Specific Contributions to Anxiolysis and Cognition

Procurement of Divaplon is essential for research programs aiming to differentiate the behavioral and physiological roles of GABA A receptor subtypes, particularly α3β2γ2 and α5β2γ2. Its defined EC50 values (31 nM and 2 nM, respectively) and low intrinsic efficacy at these subtypes [3] allow for precise pharmacological probing. Researchers can use Divaplon to investigate the specific involvement of α5-containing receptors in cognitive processes like learning and memory, as well as their role in anxiety, without the confounding full activation and sedation associated with classical benzodiazepines.

Investigating the Role of Partial Agonism in Non-Sedating Anxiolysis and Anticonvulsant Activity

Divaplon serves as a critical reference compound for studying the therapeutic index of GABA A receptor partial agonists. Its profile—producing anxiolytic-like and anticonvulsant effects in preclinical models without causing sedation or motor depression [3]—makes it an invaluable comparator for evaluating novel compounds. In vivo behavioral studies can directly compare new chemical entities against Divaplon's established dose-response relationships (e.g., 1-60 mg/kg in mice for learning disruption without sedation) to benchmark their safety and efficacy margins [3].

Developing Countermeasures for Organophosphate Toxicity

Based on patent literature that specifically identifies Divaplon as a candidate for treating organophosphate exposure [3], this compound is a key research material for programs developing next-generation anticonvulsant countermeasures. Its non-sedating profile is particularly advantageous in a field context where maintaining consciousness and motor function is critical post-exposure. Divaplon can be used as a positive control or comparator to evaluate the efficacy and side-effect burden of novel pyrazolopyrimidine-based therapies in models of seizure induced by nerve agents or pesticides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Divaplon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.